![molecular formula C15H8Cl2N2S2 B14297468 [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate CAS No. 113260-81-4](/img/structure/B14297468.png)
[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate is an organosulfur compound characterized by the presence of thiocyanate groups attached to a bis(4-chlorophenyl) structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate typically involves the reaction of 4-chlorobenzyl chloride with thiocyanate salts under controlled conditions. The reaction is carried out in an organic solvent such as acetone or acetonitrile, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction can be represented as follows:
2C6H4ClCH2Cl+2KSCN→C6H4ClCH2SCN+2KCl
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate groups to thiols or other sulfur-containing functional groups.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate groups with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and ethanol (C₂H₅OH) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Amines, alcohols, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate has several applications in scientific research:
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate involves the interaction of its thiocyanate groups with biological targets. The compound can inhibit enzyme activity by binding to the active sites or interacting with essential cofactors. The molecular targets include enzymes involved in metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-chlorophenyl) disulfide
- Bis(4-chlorophenyl) sulfide
- Bis(4-chlorophenyl) sulfoxide
Comparison
Compared to similar compounds, [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate is unique due to the presence of thiocyanate groups, which impart distinct chemical reactivity and biological activity. The thiocyanate groups enhance the compound’s ability to participate in nucleophilic substitution and redox reactions, making it a versatile reagent in synthetic chemistry and a potential candidate for various applications in biology and medicine.
Eigenschaften
CAS-Nummer |
113260-81-4 |
|---|---|
Molekularformel |
C15H8Cl2N2S2 |
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
[bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate |
InChI |
InChI=1S/C15H8Cl2N2S2/c16-13-5-1-11(2-6-13)15(20-9-18,21-10-19)12-3-7-14(17)8-4-12/h1-8H |
InChI-Schlüssel |
OAQFKQAOLOXCOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(SC#N)SC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


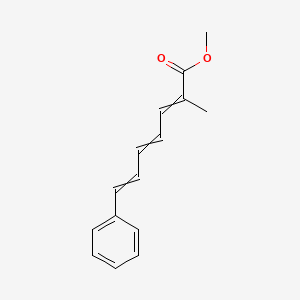
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
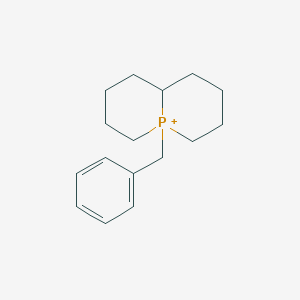
![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
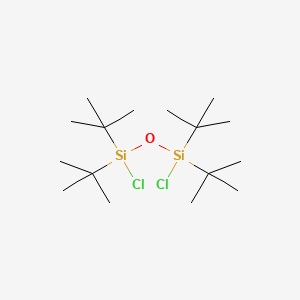
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
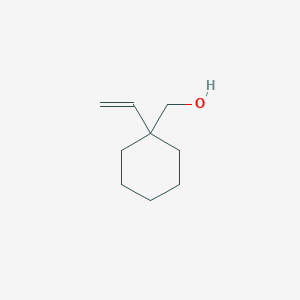
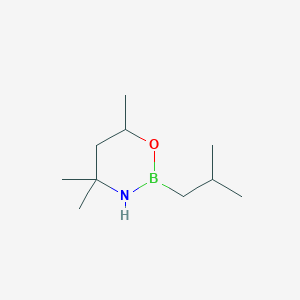
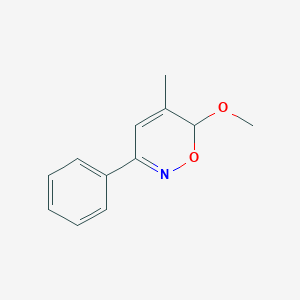
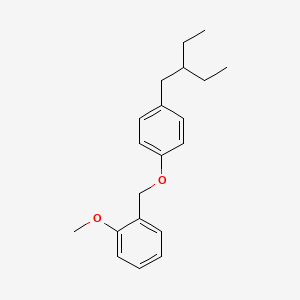
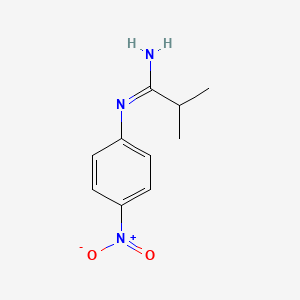
![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
